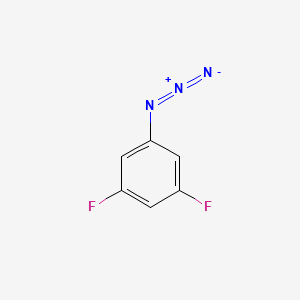

1-Azido-3,5-difluorobenzene

Overview

Description

1-Azido-3,5-difluorobenzene is a versatile chemical compound used in scientific research. It exhibits high complexity due to its molecular structure and offers a wide range of applications in diverse fields, including pharmaceuticals and material science. The molecular formula of 1-Azido-3,5-difluorobenzene is C6H3F2N3 and it has a molecular weight of 155.11 .

Synthesis Analysis

The synthesis of difluorobenzene derivatives often involves diazotization reactions . A continuous-flow methodology has been reported to address the challenges associated with these reactions, such as potential hazards associated with the strongly exothermic and thermal instability of the diazonium intermediate . This protocol rapidly synthesizes m-Difluorobenzene with an 85% total yield .

Molecular Structure Analysis

1-Azido-3,5-difluorobenzene has a complex molecular structure. The presence of azido and fluoro groups on the benzene ring contributes to its unique properties.

Physical And Chemical Properties Analysis

1-Azido-3,5-difluorobenzene has a molecular weight of 155.11 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Crystalline-State Photoreaction Studies

- Research has explored the crystalline-state photoreaction of related azido compounds, such as 1-azido-2-nitrobenzene. These studies involved X-ray crystallography, IR spectroscopy, and theoretical calculations, providing insights into the formation of heterocycles and the role of intermediates like triplet nitrenes (Takayama et al., 2003).

Synthesis of Perfluoroalkylated Cyclic Amines

- Perfluoroalkylated cyclic imines, relevant to 1-Azido-3,5-difluorobenzene, were synthesized using azido-Ugi reactions. This process has been studied to develop five-, six-, and seven-membered perfluoroalkylated cyclic amines linked to a tetrazole ring, highlighting the versatile applications of azido compounds in organic synthesis (Shmatova & Nenajdenko, 2013).

Energetic Material Synthesis

- Synthesis of new energetic fully-substituted polynitrobenzene derivatives has been carried out using sodium azide, with compounds characterized by NMR, HRMS, and X-ray diffraction. These studies are critical for developing high-energy materials with potential applications in explosives or propellants (Yang et al., 2018).

Azide Chemistry and Intermolecular Insertion Studies

- The thermolysis of various azido compounds, including perfluoroazidobenzenes, has been studied. These researches focus on the product yields from nitrene insertions, contributing to the broader understanding of azide chemistry and potential applications in synthesis (Banks & Madany, 1985).

Reactivity with Hexamethyl-Dewar-Benzene

- Studies have explored the reactions of various 1-azido-substituted benzenes, including their thermolysis and the formation of unexpected structures. This research aids in understanding the reactivity of azido compounds under different conditions (Christl et al., 2005).

Triazidation and Photoactive Cross-linking Applications

- Research on the triazidation of trifluorobenzenes, closely related to 1-Azido-3,5-difluorobenzene, demonstrates the potential of triazides as photoactive cross-linking agents in polymer chemistry and organic synthesis (Chapyshev & Chernyak, 2013).

Synthesis of 1,2,3-Triazole Derivatives

- The synthesis of 1,2,3-triazole derivatives from azido-methylbenzenes, including compounds related to 1-Azido-3,5-difluorobenzene, has been studied for potential applications in corrosion inhibition (Negrón-Silva et al., 2013).

Crystal Structure and Surface Analysis

- The crystal structure and surface analysis of compounds obtained from reactions involving 1-azido-substituted benzenes have been explored, contributing to the understanding of molecular interactions and potential applications in material science (Pokhodylo et al., 2021).

Covalent Labeling of Membrane Components

- Studies have demonstrated the use of azido compounds, like 1-Azido-4-iodobenzene, in covalently labeling membrane components, suggesting potential applications in biochemistry and molecular biology (Klip & Gitler, 1974).

Insights into Magnetic Anisotropy in Co(II)-Azido Complex

- Research on Co(II)-azido complexes has provided insights into the ligand field of the azido ligand and its influence on magnetic anisotropy, indicating potential applications in magnetochemistry (Schweinfurth et al., 2015).

Safety and Hazards

properties

IUPAC Name |

1-azido-3,5-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZAUOAEASHHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3,5-difluorobenzene | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

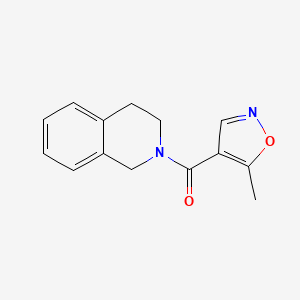

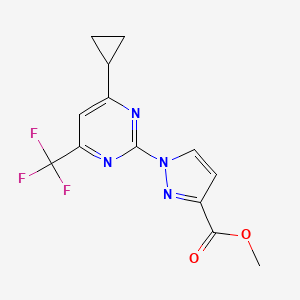

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2820234.png)

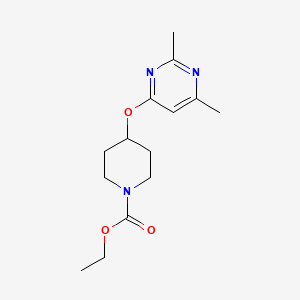

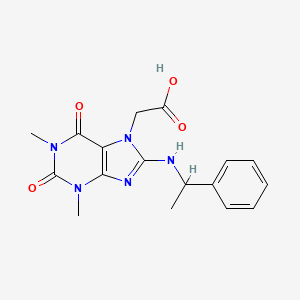

![2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2820237.png)

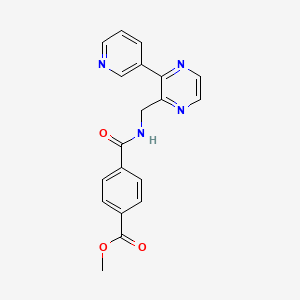

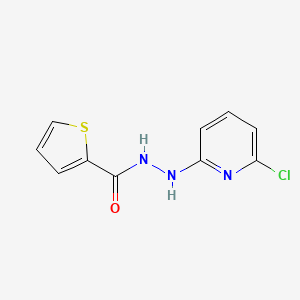

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2820243.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2820246.png)

![2-(2-Chlorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2820253.png)

![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2820254.png)

![3-(3-chlorophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820256.png)